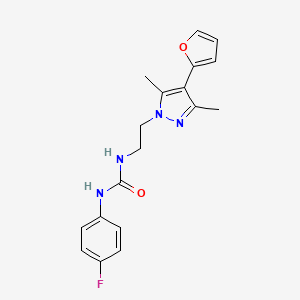
1-(4-fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a furan ring, a pyrazole ring, and a urea group. These functional groups could potentially give this compound a variety of chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have been engaged in synthesizing novel derivatives involving furan and pyrazole moieties due to their potential applications in various fields, including medicinal chemistry. For example, Abdelrazek et al. (2010) described the synthesis of novel pyridine and naphthyridine derivatives, showcasing the versatility of furan and pyrazole derivatives in organic synthesis. The study highlighted the utility of these compounds in generating a wide array of heterocyclic compounds, indicating their broad applicability in chemical synthesis Abdelrazek et al., 2010.
Antimicrobial Activity
The antimicrobial potential of chitosan Schiff bases derived from heteroaryl pyrazole derivatives has been explored, demonstrating that these compounds exhibit significant biological activity against a range of bacterial and fungal species. This suggests their potential use as antimicrobial agents in pharmaceutical applications Hamed et al., 2020.
Catalytic Applications
Urea derivatives have been utilized as catalysts in the synthesis of highly functionalized compounds. For instance, Li et al. (2017) reported a facile one-pot, multicomponent protocol for the synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst, underscoring the role of urea derivatives in catalyzing complex organic transformations Li et al., 2017.
Gelation Properties
The ability of urea derivatives to form hydrogels has been investigated, highlighting their potential applications in materials science. For example, Lloyd and Steed (2011) demonstrated that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels whose physical properties can be tuned by the identity of the anion, suggesting applications in drug delivery and tissue engineering Lloyd & Steed, 2011.
Structure-Based Design for Biological Activity
Getlik et al. (2012) presented the structure-based design of N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAPK, an important protein in inflammatory processes. This highlights the potential therapeutic applications of urea derivatives in treating diseases associated with inflammation Getlik et al., 2012.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-12-17(16-4-3-11-25-16)13(2)23(22-12)10-9-20-18(24)21-15-7-5-14(19)6-8-15/h3-8,11H,9-10H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIRKJBROMRAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=CC=C(C=C2)F)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)
![4-N-Cyclopropyl-6-N,6-N-dimethyl-4-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidine-4,6-diamine](/img/structure/B2658030.png)

![1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2658032.png)
![2-{[Hydroxy(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}acetic acid hydrochloride](/img/structure/B2658033.png)
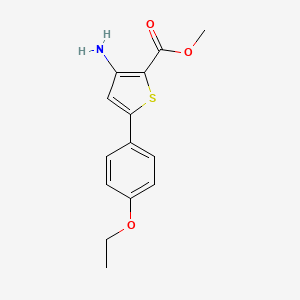
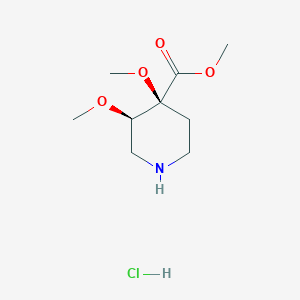
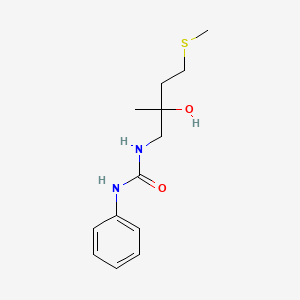
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2658041.png)
![1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2658042.png)

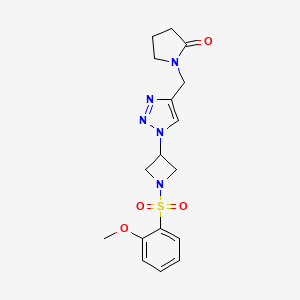
![Ethyl (5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2658047.png)
![1-(2,4-Dichlorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2658048.png)
